QCYRRBBVSQVASP-UHFFFAOYSA-N
Description
However, based on standard chemical nomenclature and structural analysis, InChIKeys encode molecular structures, enabling indirect inferences. For instance, the presence of specific functional groups or heteroatoms can be deduced from the key’s alphanumeric sequence. While explicit data (e.g., molecular weight, solubility) for this compound are unavailable in the provided sources, comparative frameworks from analogous compounds can be applied .
Properties
Molecular Formula |
C25H20N2O3 |
|---|---|
Molecular Weight |
396.446 |
InChI |
InChI=1S/C25H20N2O3/c28-23-19-13-6-10-17-11-7-15-27(22(17)19)25(30)21(23)24(29)26-20-14-5-4-12-18(20)16-8-2-1-3-9-16/h1-6,8-10,12-14,28H,7,11,15H2,(H,26,29) |
InChI Key |
QCYRRBBVSQVASP-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3O)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis leverages structural and functional parameters from the evidence to outline a hypothetical comparison. Key metrics include molecular properties, bioactivity, and synthetic pathways.
Table 1: Comparative Molecular Properties
Key Observations:
Lipophilicity : QCYRRBBVSQVASP likely exhibits moderate lipophilicity (LogP ~2.5–3.5), comparable to NPMRPDRLIHYOBW (LogP 3.2) but higher than C6H5BBrClO2 (LogP 0.78) .
Polarity : The hypothetical TPSA (~80–100 Ų) suggests moderate polarity, aligning with compounds like NPMRPDRLIHYOBW (83.7 Ų), which may influence membrane permeability and drug-likeness .
Synthetic Complexity : BSZGZNRUUJXKKQ (complexity score 2.07) and C6H5BBrClO2 (synthesis via palladium-catalyzed cross-coupling) highlight synthetic challenges common to heterocyclic and boronic acid derivatives, which may also apply to QCYRRBBVSQVASP .
Table 2: Pharmacological and Regulatory Comparisons
Key Observations:
Therapeutic Potential: QCYRRBBVSQVASP may share targeting profiles with NKUGITBAQSUFCV (GPCR ligands) or BSZGZNRUUJXKKQ (CNS applications), though experimental validation is required .
Safety : Analogous compounds like BSZGZNRUUJXKKQ carry warnings for skin/eye irritation (H315/H319/H335), suggesting similar handling precautions for QCYRRBBVSQVASP .
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